ginkgolide-B

Descripción general

Descripción

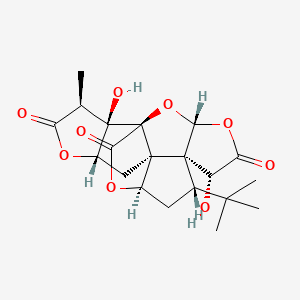

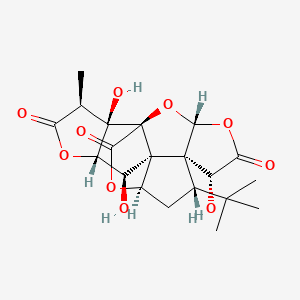

El ginkgólido B es una trilactona diterpénica aislada del árbol Ginkgo biloba. Es conocido por su compleja estructura, que incluye seis anillos de cinco miembros, un anillo carbocíclico espiro[4,4]-nonano, un anillo de tetrahidrofurano y un grupo terc-butilo . El ginkgólido B es uno de los ginkgólidos más estudiados debido a sus potentes actividades biológicas, particularmente como antagonista del receptor del factor activador de plaquetas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ginkgólido B es desafiante debido a su intrincada estructura. Se han desarrollado varias rutas sintéticas, pero a menudo implican múltiples pasos y bajos rendimientos. Un enfoque común implica el uso de pirofosfato de geranilgeranilo como material de partida, que sufre una serie de ciclaciones y modificaciones de grupos funcionales para formar la estructura del ginkgólido B .

Métodos de Producción Industrial: La producción industrial del ginkgólido B normalmente implica la extracción de las hojas y la corteza de la raíz del árbol Ginkgo biloba. El proceso de extracción incluye la extracción metanólica seguida de partición líquido-líquido, cromatografía en columna y cristalizaciones repetidas para aislar el ginkgólido B puro .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ginkgólido B experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ginkgólido B se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los anillos lactónicos.

Sustitución: Las reacciones de sustitución, como la eterificación y la esterificación, son comunes para modificar los grupos hidroxilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Reactivos como el anhídrido acético para la esterificación y el cloruro de bencilo para la eterificación.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados del ginkgólido B con actividades biológicas modificadas .

Aplicaciones Científicas De Investigación

El ginkgólido B tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la síntesis compleja de productos naturales.

Biología: Investigado por su papel en la modulación de los receptores del factor activador de plaquetas.

Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos.

Mecanismo De Acción

El ginkgólido B ejerce sus efectos principalmente actuando como un antagonista selectivo de los receptores de glicina. Inhibe la unión de la glicina a su receptor, modulando así las funciones neurológicas. Además, el ginkgólido B inhibe el receptor del factor activador de plaquetas, reduciendo la agregación plaquetaria y la inflamación .

Compuestos Similares:

Ginkgólido A: Estructura similar pero difiere en el número y la posición de los grupos hidroxilo.

Ginkgólido C: Contiene grupos hidroxilo adicionales en comparación con el ginkgólido B.

Ginkgólido J y Ginkgólido M: Difieren en el patrón de hidroxilación.

Singularidad: El ginkgólido B es único debido a su potente actividad como antagonista del receptor del factor activador de plaquetas y sus características estructurales específicas, como el anillo espiro[4,4]-nonano y el grupo terc-butilo .

Comparación Con Compuestos Similares

Ginkgolide-A: Similar structure but differs in the number and position of hydroxyl groups.

Ginkgolide-C: Contains additional hydroxyl groups compared to ginkgolide-B.

Ginkgolide-J and Ginkgolide-M: Differ in the hydroxylation pattern.

Uniqueness: this compound is unique due to its potent activity as a platelet-activating factor receptor antagonist and its specific structural features, such as the spiro[4,4]-nonane ring and the tert-butyl group .

Propiedades

IUPAC Name |

(1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17+,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJOAFXDQDRGF-MMQTXUMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3([C@H]2O)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15291-77-7 | |

| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B7782865.png)

![(2Z)-6-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B7782869.png)

![(3R)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B7782882.png)

![ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate](/img/structure/B7782884.png)

![2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B7782894.png)

![(6aS)-4,5,6,6a,7,8-Hexahydro-2,11,12-trimethoxy-6-methylbenzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,10-diol](/img/structure/B7782929.png)